O-AcetylPsilocin-d4Fumarate
Description
Contextualization within Tryptamine (B22526) Analogue Research
O-Acetylpsilocin, also known as psilacetin or 4-acetoxy-N,N-dimethyltryptamine (4-AcO-DMT), is a structural analogue of the naturally occurring psychedelic compound psilocin. clearsynth.com It is a synthetic tryptamine, first patented in 1963, and is considered a prodrug to psilocin, meaning it is converted into psilocin in the body. clearsynth.comcapes.gov.br This relationship places it firmly within the broader context of research into tryptamine analogues, which aims to understand the structure-activity relationships, metabolic pathways, and therapeutic potential of this class of compounds. clearsynth.com
The fumarate (B1241708) salt form of O-acetylpsilocin is noted for its increased stability compared to the freebase form of psilocin, making it a more practical compound for laboratory use. nih.gov Research has demonstrated that O-acetylated tryptamines, like O-Acetylpsilocin, can be deacetylated in vivo to their corresponding 4-hydroxy counterparts, such as psilocin. clearsynth.com This conversion is a key area of investigation in pharmacokinetic studies. capes.gov.br
Table 1: Chemical Properties of O-Acetylpsilocin-d4 Fumarate
| Property | Value |
|---|---|
| Chemical Name | 3-[2-(Dimethylamino)ethyl-d4]-1H-indol-4-ol 4-Acetate Fumarate |
| CAS Number | 1331669-80-7 |
| Molecular Formula | C₁₈H₁₈D₄N₂O₆ |
| Molecular Weight | 366.40 g/mol |
| Appearance | Solid |
| Storage Temperature | 2-8°C Refrigerator |
Data sourced from publicly available chemical supplier information. nih.gov
Rationale for Research on Deuterated O-Acetylpsilocin Fumarate as a Research Probe
The primary and most critical application of O-Acetylpsilocin-d4 Fumarate in academic research is its use as a deuterated internal standard for quantitative analysis. In analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential for achieving accurate and precise measurements of the concentration of an analyte in a complex sample.
The rationale for using a deuterated compound like O-Acetylpsilocin-d4 Fumarate as an internal standard is based on several key principles:
Similar Chemical and Physical Properties: Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. Replacing four hydrogen atoms with deuterium atoms in the O-Acetylpsilocin molecule results in a compound that has nearly identical chemical and physical properties to the non-deuterated form. This means it behaves similarly during sample preparation, extraction, and chromatographic separation.
Distinct Mass Spectrometric Signature: The key difference between the deuterated and non-deuterated compounds is their molecular weight. The four deuterium atoms add four mass units to the molecule, allowing it to be easily distinguished from the endogenous (naturally occurring) or non-labeled analyte by a mass spectrometer.
Correction for Analytical Variability: By adding a known amount of the deuterated internal standard to a sample at the beginning of the analytical process, it experiences the same potential losses or variations as the analyte of interest during extraction, derivatization, and injection into the analytical instrument. The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification, which corrects for these variations and improves the accuracy and reproducibility of the results.
Table 2: Principles of Using Deuterated Internal Standards in Research
| Principle | Rationale and Benefit in Research |
|---|---|
| Co-elution | The deuterated standard and the analyte have nearly identical retention times in chromatography, simplifying data analysis. |
| Correction for Matrix Effects | In complex biological samples (e.g., plasma, urine), other molecules can enhance or suppress the ionization of the analyte in the mass spectrometer. The deuterated standard experiences the same matrix effects, allowing for accurate correction. |
| Improved Precision and Accuracy | By accounting for variations in sample preparation and instrument response, the use of a deuterated internal standard significantly improves the reliability of quantitative data. |
| Method Validation | Deuterated standards are crucial for the validation of analytical methods, ensuring they are robust and fit for purpose in research applications. |
Structure
2D Structure
Properties
Molecular Formula |
C18H22N2O6 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate |
InChI |
InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
QIJLOAPCCJQEEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of O Acetylpsilocin D4fumarate
Established Synthetic Routes to O-AcetylPsilocin Analogues
The synthesis of O-acetylpsilocin (also known as 4-AcO-DMT or psilacetin) and its analogues is well-documented in scientific literature, providing a foundation for producing its deuterated forms. O-acetylpsilocin is a semi-synthetic tryptamine (B22526) and serves as a prodrug to psilocin. acslab.com The primary and most direct synthetic route involves the acetylation of psilocin (4-hydroxy-N,N-dimethyltryptamine). wikipedia.org
A notable method, refined by David Nichols, involves the acetylation of psilocin to generate O-acetylpsilocin, which is subsequently converted to its fumarate (B1241708) salt to enhance stability. researchgate.net The acetylation step can be performed under either alkaline or strongly acidic conditions. wikipedia.org One specific procedure involves the catalytic O-debenzylation of 4-benzyloxy-N,N-dimethyltryptamine using a hydrogen atmosphere in the presence of acetic anhydride (B1165640) and a base like sodium acetate (B1210297). researchgate.net
The synthesis of the crucial precursor, psilocin, has also been optimized. For instance, laboratory-scale synthesis has been made more convenient by using a solution of dimethylamine (B145610) in an organic solvent like tetrahydrofuran (B95107) (THF) instead of employing gaseous dimethylamine. acs.org The reduction of 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate using a reducing agent such as lithium aluminum hydride (LiAlH₄) is a key step in producing psilocin for subsequent acetylation. acs.orgacs.org The process requires careful control, as psilocin is known to be unstable. acs.org
Once O-acetylpsilocin freebase is synthesized, it is converted to the fumarate salt. This is achieved by reacting the freebase with fumaric acid, which allows the compound to crystallize readily, significantly improving its stability compared to the freebase form. chemicalbook.com
| Reaction Step | Reagents and Conditions | Purpose | Reference |
| Psilocin Synthesis (Reduction) | 3-(2-(Dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate, LiAlH₄, THF | Reduction of the amide to form the ethylamine (B1201723) side chain of psilocin. | acs.orgacs.org |
| Acetylation of Psilocin | Psilocin, Acetic Anhydride, Base (e.g., Sodium Acetate) or Acid | Introduction of the acetyl group at the 4-position of the indole (B1671886) ring to form O-acetylpsilocin. | wikipedia.org |
| Salt Formation | O-acetylpsilocin (freebase), Fumaric Acid | Conversion of the freebase to the more stable fumarate salt for research and storage. | chemicalbook.com |
Isotopic Labeling Strategies for Deuterated O-AcetylPsilocin Fumarate Synthesis
The synthesis of O-Acetylpsilocin-d4 Fumarate involves the specific incorporation of four deuterium (B1214612) atoms into the O-acetylpsilocin molecule. The chemical name, 3-[2-(Dimethylamino)ethyl-d4]-1H-indol-4-ol 4-Acetate Fumarate, and its molecular formula (C₁₈H₁₈D₄N₂O₆) suggest that the deuterium atoms are located on the ethylamine side chain. pharmaffiliates.com
The most common strategy for this type of labeling is the use of a deuterated reducing agent during the synthesis of the tryptamine core. Following the Speeter and Anthony synthetic approach for tryptamines, a precursor such as an indole-3-yl-glyoxalylamide is reduced to form the final tryptamine. researchgate.net To introduce deuterium onto the α,α,β,β positions of the ethyl side chain, a deuterated hydride reagent like lithium aluminum deuteride (B1239839) (LiAlD₄) is used instead of lithium aluminum hydride (LiAlH₄). researchgate.net
Therefore, the synthesis of the deuterated psilocin precursor would proceed as follows:
Acylation of 4-acetoxyindole (B1630585) with oxalyl chloride to form the glyoxalyl chloride intermediate. acs.org
Reaction with dimethylamine to yield 3-(2-(dimethylamino)-2-oxoacetyl)-1H-indol-4-yl acetate. acs.org
Reduction of this intermediate with lithium aluminum deuteride (LiAlD₄). This critical step reduces the two carbonyl groups and incorporates four deuterium atoms onto the ethyl bridge, yielding psilocin-d4 (B13445734).
The resulting psilocin-d4 is then acetylated and converted to the fumarate salt as described in the non-deuterated synthesis.
This method provides a precise and efficient way to produce the specifically labeled O-Acetylpsilocin-d4 Fumarate required for use as an internal standard in pharmacokinetic and metabolic studies. researchgate.netcaymanchem.com
Precursor Compound Characterization in Synthesis of Deuterated Analogues
The characterization of precursor compounds is a critical step in the synthesis of deuterated analogues to ensure the correct structure and isotopic incorporation before proceeding to subsequent steps. The key precursors in the synthesis of O-Acetylpsilocin-d4 Fumarate are the indole-3-yl-glyoxalylamide intermediate and the resulting psilocin-d4.
Standard analytical techniques are employed for this characterization:
Mass Spectrometry (MS) : This is essential for confirming the molecular weight of the deuterated compounds. High-resolution mass spectrometry (HRMS) provides an exact mass, confirming the incorporation of the correct number of deuterium atoms. nih.govresearchgate.net For example, the mass of psilocin-d4 would be 4 atomic mass units higher than that of unlabeled psilocin.
Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify functional groups present in the precursor molecules. ugent.be
Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the precursors. researchgate.net
By using this suite of analytical methods, chemists can verify the identity, purity, and successful isotopic labeling of the psilocin-d4 precursor before its final conversion to O-Acetylpsilocin-d4 Fumarate.
| Analytical Technique | Purpose in Characterization of Deuterated Precursors | Reference |
| NMR Spectroscopy (1H, 13C, 2D) | Confirm chemical structure and verify the location of deuterium incorporation by observing signal disappearance. | researchgate.netugent.be |
| Mass Spectrometry (MS, HRMS) | Determine the molecular weight and confirm the exact mass, verifying the number of deuterium atoms incorporated. | nih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Assess the purity of the synthesized precursor compounds. |
Chemical Stability Considerations in O-AcetylPsilocin Fumarate Synthesis and Storage for Research
Chemical stability is a paramount consideration in both the synthesis and storage of O-acetylpsilocin and its deuterated analogues for research purposes. The inherent instability of the psilocin precursor and the susceptibility of the final product to degradation necessitate specific handling and storage protocols.
The precursor, psilocin, is notoriously unstable, especially in solution, where it is prone to rapid oxidative degradation, often indicated by a color change from colorless to dark purple. acs.org Therefore, its synthesis and subsequent acetylation must be performed efficiently, often under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
O-acetylpsilocin itself is more resistant to oxidation under basic conditions than psilocin. wikipedia.org However, the 4-acetyl group is susceptible to hydrolysis, particularly in acidic conditions, which would convert the compound back to psilocin. The primary strategy to enhance stability for research applications is its conversion to a crystalline salt. The fumarate salt of O-acetylpsilocin is significantly more stable than the freebase form of psilocin. chemicalbook.compharmaffiliates.com Accelerated degradation studies have shown that under conditions of 40°C and 75% relative humidity, the fumarate salt shows less than 5% degradation over four weeks, compared to approximately 30% for psilocin freebase.
For long-term storage, O-Acetylpsilocin-d4 Fumarate is described as a hygroscopic solid that should be stored in a refrigerator, with temperatures specified as 2-8°C or +4°C, under an inert atmosphere. chemicalbook.compharmaffiliates.comlgcstandards.com Following these storage guidelines is crucial to prevent degradation and ensure the integrity of the compound for analytical and research use.
| Compound | Stability Issue | Mitigation/Storage Strategy | Reference |
| Psilocin (Precursor) | Prone to rapid oxidation in solution. | Use of inert atmosphere during synthesis; minimize time in solution. | acs.org |
| O-Acetylpsilocin (Freebase) | Susceptible to hydrolysis in acidic conditions. | Convert to a more stable salt form. | |
| O-Acetylpsilocin Fumarate | Hygroscopic; potential for slow degradation over time. | Store in a refrigerator (2-8°C) under an inert atmosphere; protect from moisture. | chemicalbook.compharmaffiliates.comlgcstandards.com |
Analytical Chemistry of O Acetylpsilocin D4fumarate
Chromatographic Techniques for Separation and Quantification (e.g., LC-MS/MS, UHPLC-Q-Orbitrap-MS)
Chromatographic methods, particularly when coupled with mass spectrometry, are the cornerstone for the separation and quantification of O-acetylpsilocin and its analogues. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole-Orbitrap Mass Spectrometer (Q-Orbitrap-MS) offer high sensitivity and specificity. nih.govresearchgate.netnih.govfrontiersin.org
Reversed-phase chromatography is commonly employed for the separation of tryptamines. nih.gov A typical method involves using a C18 or similar column with a mobile phase gradient consisting of an aqueous component (often with a formic acid modifier to improve ionization) and an organic solvent like acetonitrile (B52724) or methanol. wiley.com This setup allows for the effective separation of O-acetylpsilocin from its primary metabolite, psilocin, and other related compounds within a short analysis time, often less than five minutes. nih.govchromatographyonline.com
UHPLC systems provide higher resolution and faster analysis compared to conventional HPLC. When paired with high-resolution mass spectrometry (HRMS) like a Q-Orbitrap, it enables the tentative identification of unknown metabolites based on accurate mass measurements and fragmentation patterns. nih.govresearchgate.net For instance, UHPLC-Q-Orbitrap-MS has been successfully used to investigate the in vitro metabolism of O-acetylpsilocin in human liver microsomes, identifying biotransformations such as hydrolysis, hydroxylation, and N-demethylation. nih.govresearchgate.net
The use of a deuterated internal standard like O-Acetylpsilocin-d4 Fumarate (B1241708) is critical for accurate quantification. nih.gov The standard is added to a sample at a known concentration at the beginning of the analytical process. Because it is chemically almost identical to the non-deuterated analyte, it experiences similar extraction efficiency, chromatographic behavior, and ionization response, thereby correcting for variations and matrix effects during sample preparation and analysis. nih.govwiley.comresearchgate.net
Table 1: Example Parameters for LC-MS/MS Analysis of Tryptamines
| Parameter | Description | Source(s) |
|---|---|---|
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | |
| Analytical Column | Acquity™ UPLC HSS T3 or Phenomenex Luna Omega Polar C18 | sciex.com |
| Mobile Phase A | 0.1% Formic acid in water or 5 mM ammonium (B1175870) formate (B1220265) with 0.01% formic acid | wiley.com |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | wiley.com |
| Flow Rate | 0.5 mL/min to 1.2 mL/min | sciex.comnih.gov |
| Detection Mode | Positive Electrospray Ionization (ESI+) | nih.gov |
| MS Analysis | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) | sciex.com |
| Internal Standard | Deuterated analogues (e.g., psilocin-d10, O-Acetylpsilocin-d4) | nih.govfrontiersin.org |
Spectroscopic Characterization Methods (e.g., NMR, IR, Raman Spectroscopy)
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of O-Acetylpsilocin-d4 Fumarate. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy each provide unique information about the molecule's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining molecular structure. For O-acetylpsilocin, ¹H NMR and ¹³C NMR spectra provide definitive confirmation of its chemical structure. vulcanchem.comnih.gov Key signals in the ¹H NMR spectrum confirm the presence of the acetyl group, the dimethylamino group, and the protons on the indole (B1671886) ring. researchgate.net The incorporation of four deuterium (B1214612) atoms on the ethylamine (B1201723) side chain in O-Acetylpsilocin-d4 would result in the disappearance of the corresponding proton signals in the ¹H NMR spectrum, providing a clear marker of deuteration.
Table 2: Reported ¹H NMR Signals for O-Acetylpsilocin
| Chemical Shift (δ) | Multiplicity | Assignment | Solvent | Source(s) |
|---|---|---|---|---|
| 7.35 ppm | d | H-7 on indole ring | DMSO-d6 | |
| 7.16 ppm | s | Ar (Aromatic) | D₂O | researchgate.net |
| 7.08 ppm | t | Ar (Aromatic) | D₂O | researchgate.net |
| 6.95 ppm | s | H-2 on indole ring | DMSO-d6 | |
| 2.72 ppm | s | N(CH₃)₂ | D₂O | researchgate.net |
Infrared (IR) and Raman Spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups. acs.orgresearchgate.net In O-acetylpsilocin, a prominent band in the IR spectrum is the ester carbonyl (C=O) stretch, which typically appears around 1740 cm⁻¹. The fumarate counterion would also show characteristic carboxylate stretches. Raman spectroscopy offers complementary information, particularly for non-polar bonds. nih.govresearchgate.net Comparing the spectra of the deuterated and non-deuterated compounds would show shifts in vibrational frequencies for bonds involving the deuterium atoms, confirming the location of isotopic labeling.
Mass Spectrometric Identification and Purity Assessment
Mass spectrometry (MS) is a primary technique for both identifying O-acetylpsilocin and assessing its purity. vulcanchem.com When analyzed by electrospray ionization mass spectrometry (ESI-MS), O-acetylpsilocin typically shows a protonated molecular ion [M+H]⁺ at an m/z of approximately 247.1. For O-Acetylpsilocin-d4, this ion would be shifted to m/z 251.1, a difference of 4 mass units, which confirms the successful incorporation of the four deuterium atoms.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments, which is crucial for definitive identification and for distinguishing between compounds with the same nominal mass. nih.govresearchgate.net
Tandem mass spectrometry (MS/MS) is used to generate characteristic fragmentation patterns that serve as a structural fingerprint for the compound. nih.govfrontiersin.org A key fragmentation pathway for tryptamines involves the cleavage of the bond between the α and β carbons of the ethylamine side chain, leading to the formation of a stable iminium ion. nih.gov In the case of O-acetylpsilocin, this would result in a characteristic fragment. Since O-acetylpsilocin is a prodrug that rapidly hydrolyzes to psilocin, the fragmentation pattern of psilocin is also highly relevant for identification purposes in biological samples. nih.govfrontiersin.org
Table 3: Key Mass Spectrometric Transitions for Psilocin (Active Metabolite)
| Precursor Ion (m/z) | Product Ion(s) (m/z) | Analysis Type | Source(s) |
|---|
Development of Analytical Reference Standards Utilizing Deuterated Analogues
The development of deuterated analogues like O-Acetylpsilocin-d4 Fumarate is a critical step in creating robust and accurate quantitative analytical methods. oup.combioscientia.de In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that behaves identically to the analyte of interest (the non-deuterated compound) during sample preparation and analysis but is distinguishable by the mass spectrometer. nih.gov
Deuterated compounds are considered the "gold standard" for use as internal standards in LC-MS assays for several reasons: wiley.comoup.com
Co-elution: They have nearly identical chromatographic retention times to their non-deuterated counterparts.
Similar Extraction and Ionization: They exhibit the same behavior during extraction from complex matrices (like blood or urine) and have the same ionization efficiency in the mass spectrometer's source.
Mass Differentiation: They are easily distinguished from the analyte by their difference in mass.
By adding a precise amount of the deuterated standard to a sample before processing, any loss of the analyte during extraction or variability in instrument response can be corrected for by measuring the ratio of the analyte's signal to the internal standard's signal. researchgate.net This approach significantly improves the accuracy, precision, and reproducibility of quantitative results. nih.gov The use of deuterated standards is widely recommended in forensic toxicology and clinical analysis guidelines. oup.com
Forensic Analytical Research Applications for O-Acetylpsilocin and its Deuterated Forms
In forensic science, the goal is often to definitively identify and quantify a controlled or illicit substance in seized materials or biological samples. The analytical methods described are directly applicable to forensic casework. nih.gov O-acetylpsilocin itself is not scheduled under international law, but it is considered an analogue of the controlled substance psilocin. researchgate.net As it rapidly converts to psilocin in the body, detecting its specific metabolites can be crucial evidence of its consumption. nih.govresearchgate.netacs.org
The analysis of O-acetylpsilocin and its metabolites in blood, urine, or hair requires highly sensitive and specific methods, for which LC-MS/MS is the preferred technique. wiley.com The data generated from studies on its metabolism are considered "forensically helpful" as they can provide biomarkers for consumption. nih.govresearchgate.net For example, identifying unique metabolites like the beta-hydroxylation product of O-acetylpsilocin could serve as a specific marker that distinguishes its use from that of psilocybin. nih.govresearchgate.net
The role of O-Acetylpsilocin-d4 Fumarate in this context is to act as the internal standard for the accurate quantification of O-acetylpsilocin in these forensic samples. oup.combioscientia.de This allows forensic toxicologists to determine the concentration of the substance, which can be important for interpreting its potential effect or role in a case. wiley.com The availability of such standards is of immediate value to the forensic and public health communities for identifying novel tryptamines and ensuring the accuracy of toxicological analyses. nih.gov
Pharmacological Investigations of O Acetylpsilocin D4fumarate in Pre Clinical Models
Prodrug Hypothesis and Biotransformation to Active Metabolites in Non-human Systems
O-Acetylpsilocin is widely regarded as a prodrug for psilocin, the primary psychoactive metabolite. wikipedia.orgacs.orgnih.gov This means that after administration, it is converted within the body into the pharmacologically active compound, psilocin. This biotransformation is a critical step for its effects.
In vitro studies using human-derived enzymes have provided direct evidence for the conversion of O-Acetylpsilocin to psilocin. When incubated with pooled human liver microsomes, O-Acetylpsilocin undergoes extensive metabolism. nih.govresearchgate.netpsychedelicreview.com The primary metabolic reaction is hydrolysis, where the acetyl group is cleaved off, yielding psilocin as the most abundant metabolite. nih.govresearchgate.netpsychedelicreview.com
One study identified a total of fifteen metabolites of O-Acetylpsilocin after incubation with pooled human liver microsomes, consisting of twelve phase I metabolites and three phase II metabolites. nih.govresearchgate.net The various biotransformations observed included hydrolysis, hydroxylation, N-demethylation, oxidation, and conjugation with glucuronic acid. nih.govresearchgate.net Despite the variety of metabolic pathways, the hydrolysis to psilocin was the most predominant. nih.govresearchgate.net Another study confirmed that O-Acetylpsilocin is rapidly broken down into psilocin by esterase enzymes, with a conversion of over 99.9% within just five minutes in human plasma, suggesting a swift and efficient transformation. wikipedia.org
These findings strongly support the hypothesis that O-Acetylpsilocin acts as a prodrug, being rapidly and efficiently converted into psilocin before it even has a significant chance to circulate in the bloodstream. wikipedia.org
Studies in animal models have validated the in vitro findings, confirming that O-Acetylpsilocin serves as a psilocin prodrug in vivo. nih.govfrontiersin.orgnih.gov Following intraperitoneal administration of O-Acetylpsilocin fumarate (B1241708) to mice, psilocin is readily detected in plasma, indicating robust metabolic conversion. nih.govfrontiersin.org
The half-life of the resulting psilocin was approximately 30 minutes and did not differ significantly whether it was derived from O-Acetylpsilocin or psilocybin. wikipedia.orgfrontiersin.org These studies provide the first direct in vivo evidence supporting the long-held assumption that O-Acetylpsilocin functions as a prodrug for psilocin in a living system. frontiersin.org
Receptor Pharmacology and Ligand Binding Profiles
The pharmacological effects of O-Acetylpsilocin are mediated by its active metabolite, psilocin, which acts as a non-selective serotonin (B10506) receptor agonist. wikipedia.org The primary target responsible for its characteristic psychedelic effects is the serotonin 5-HT2A receptor. wikipedia.orgljmu.ac.uknih.gov
Psilocin, the active metabolite, binds to a variety of serotonin receptor subtypes. scielo.br While O-Acetylpsilocin itself can bind to serotonin receptors, its affinity is generally lower than that of psilocin. acs.org Studies have shown that O-Acetylpsilocin and psilocin have affinities (Ki) in the nanomolar range for several human 5-HT receptors. acs.org
Psilocin demonstrates notable affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.govresearchgate.net O-Acetylpsilocin also shows affinity for these receptors, though sometimes at a lower level than psilocin. nih.gov For instance, one study reported the rank order of potency for DMT analogs at the 5-HT2A receptor as 4-OH-DMT (psilocin) (69 nM) followed by 4-AcO-DMT (109 nM). nih.gov
In terms of efficacy, O-Acetylpsilocin and its metabolite psilocin act as agonists at 5-HT2 family receptors. ljmu.ac.uknih.gov Psilocin generally behaves as a high-efficacy agonist at the 5-HT2A receptor. ljmu.ac.uknih.gov O-Acetylpsilocin has been shown to be a partial agonist at the human 5-HT2A receptor with a slightly lower maximal effect (Emax) compared to serotonin. ljmu.ac.uknih.gov At the 5-HT2B receptor, O-Acetylpsilocin also acts as a partial agonist. ugent.be The tryptamines, as a class, tend to have lower potency at 5-HT2C receptors compared to 5-HT2A receptors. ljmu.ac.uk
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax %) |
|---|---|---|---|---|
| O-Acetylpsilocin (4-AcO-DMT) | h5-HT2A | 109 nih.gov | 2021 ugent.be | 79.2 acs.orgljmu.ac.uk |
| O-Acetylpsilocin (4-AcO-DMT) | h5-HT2B | Data Not Available | 969.9 ugent.be | Partial Agonist ugent.be |
| O-Acetylpsilocin (4-AcO-DMT) | h5-HT2C | Data Not Available | Data Not Available | Data Not Available |
| Psilocin (4-HO-DMT) | h5-HT2A | 69 nih.gov | ~10-20x more potent than 4-AcO-DMT ljmu.ac.uk | ~90-100 acs.orgljmu.ac.uk |
Functional activity of O-Acetylpsilocin and its analogs is often assessed using cellular assays, such as those measuring calcium mobilization (or calcium flux), which is a downstream effect of 5-HT2 receptor activation. ljmu.ac.uknih.govresearchgate.net
In such assays, tryptamines, including O-Acetylpsilocin, stimulate calcium mobilization by activating 5-HT2A receptors. ljmu.ac.uknih.gov Studies using HEK 293 cells expressing human 5-HT2 receptors have shown that O-acetylation reduces the in vitro 5-HT2A potency by about 10 to 20-fold compared to the corresponding 4-hydroxy compounds like psilocin. researchgate.netljmu.ac.uk Despite this lower potency, O-Acetylpsilocin still acts as a strong partial agonist. acs.orgljmu.ac.ukugent.be For example, one study found its efficacy (Emax) at the human 5-HT2A receptor to be 79.2% relative to serotonin. acs.orgljmu.ac.uk
These cellular assays confirm that while O-Acetylpsilocin is less potent than psilocin at the receptor level, it effectively activates the 5-HT2A signaling pathway, which is consistent with its role as a prodrug that delivers the highly active psilocin in vivo. ljmu.ac.uknih.gov
Pre-clinical Pharmacokinetic Studies of O-Acetylpsilocin-d4 Fumarate and its Metabolites
While specific pharmacokinetic data for O-Acetylpsilocin-d4 Fumarate is not available, studies on its non-deuterated form and other deuterated analogs provide valuable insights. The primary purpose of deuteration in drug development is to alter a compound's pharmacokinetic profile. psychedelicalpha.com This strategy is often employed to create a more clinically convenient compound, for instance by achieving a faster onset of action, a shorter duration of effects, and reduced patient-to-patient variability. psychedelicalpha.comdrugdiscoverytrends.comcybin.com
For O-Acetylpsilocin, the half-life in mice was determined to be 14.7 minutes, which is shorter than the 21.9-minute half-life of psilocybin in the same model. researchgate.net Following administration, peak plasma concentrations of the metabolite psilocin are observed rapidly, typically within 15 minutes in mice. researchgate.net The subsequent elimination half-life of this metabolically derived psilocin is about 30 minutes. wikipedia.org
Studies on a deuterated psilocybin analog, CYB003, showed that deuteration led to improved pharmacokinetic properties compared to standard psilocybin, including reduced variability in blood levels, a faster onset, and a shorter duration. wikipedia.org Furthermore, the brain-to-plasma ratio of the deuterated analog in rats was higher than that of psilocin derived from psilocybin, suggesting potentially improved penetration into the central nervous system. cybin.com
Absorption and Distribution Kinetics in Animal Models
While specific pharmacokinetic studies on O-Acetylpsilocin-d4 Fumarate are not extensively detailed in publicly available literature, the behavior of its non-deuterated counterpart, O-acetylpsilocin (4-AcO-DMT), and other deuterated tryptamines provides a basis for understanding its likely absorption and distribution. O-acetylpsilocin is recognized as a prodrug of psilocin, meaning it is rapidly converted into psilocin within the body. google.comwikipedia.org In vitro studies have shown that O-acetylpsilocin is efficiently hydrolyzed by esterase enzymes, with over 99.9% conversion to psilocin within five minutes in human plasma. google.com This rapid conversion suggests that the pharmacological effects are primarily due to the resulting psilocin.
In rodent models, O-acetylpsilocin has been shown to have a lower relative bioavailability compared to psilocybin when administered via intraperitoneal injection at equimolar doses. wikipedia.org Specifically, it resulted in modestly lower plasma levels of psilocin. google.com
The introduction of deuterium (B1214612) (the "-d4" in the compound's name) is a strategic modification intended to alter the metabolic rate of the compound. Deuteration, the replacement of hydrogen atoms with their heavier isotope, deuterium, can strengthen chemical bonds (the kinetic isotope effect), potentially slowing down metabolic processes. nih.gov This modification has been explored in other psychedelic compounds to extend their half-life and improve bioavailability. drugdiscoverytrends.com For instance, a deuterated psilocybin analog, CYB003, was developed to have a faster onset of action and a shorter duration compared to psilocybin, along with reduced variability in patient plasma levels. cybin.comwikipedia.org Studies with deuterated N,N-dimethyltryptamine (DMT) also aimed to prolong its half-life and reduce clearance rates. nih.gov Therefore, it is hypothesized that the deuteration in O-Acetylpsilocin-d4 Fumarate would similarly influence its absorption and distribution kinetics, potentially leading to a modified pharmacokinetic profile compared to the non-deuterated form. The fumarate salt form is noted for providing greater stability to the O-acetylpsilocin molecule. nih.gov
Elimination Profiles and Half-life Determination in Experimental Systems
The elimination profile and half-life of O-Acetylpsilocin-d4 Fumarate are expected to be influenced by both its prodrug nature and its deuteration. For the non-deuterated O-acetylpsilocin, the elimination half-life of its active metabolite, psilocin, is approximately 30 minutes in rodents and does not significantly differ from the elimination half-life of psilocin when psilocybin is the parent compound. google.com
The primary purpose of deuterating pharmaceuticals is often to slow down metabolism, which can lead to a longer half-life. nih.gov This is because the enzymes responsible for metabolism, such as cytochrome P450, break carbon-deuterium bonds more slowly than carbon-hydrogen bonds. In studies of a deuterated psilocybin analog, CYB003, the half-life was reported to be 45 minutes in rats. cybin.com Research on deuterated DMT has also shown a longer half-life and decreased intrinsic clearance in in vitro human hepatocyte models compared to its non-deuterated counterpart. nih.gov Based on these findings, it is plausible that O-Acetylpsilocin-d4 Fumarate would exhibit an extended half-life relative to non-deuterated O-acetylpsilocin, although specific studies are required to confirm this. The metabolism of O-acetylpsilocin involves biotransformations such as hydrolysis, hydroxylation, N-demethylation, oxidation, and glucuronidation. nih.gov
Structure-Activity Relationship (SAR) Studies of O-Acetylpsilocin Analogues in Research Models
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule affects its biological activity. For O-acetylpsilocin and its analogues, these studies have primarily focused on the effects of modifying the 4-position of the indole (B1671886) ring and the N,N-dialkyl substituents on the amine. drugdiscoverytrends.comcybin.comgoogle.com
Impact of O-Acetylation on Receptor Potency and Efficacy
The primary molecular target for the psychedelic effects of psilocin and its analogues is the serotonin 5-HT2A receptor. cybin.comgoogle.com In vitro studies have demonstrated that O-acetylation of 4-hydroxy-N,N-dialkyltryptamines, including the conversion of psilocin to O-acetylpsilocin, leads to a significant reduction in potency at the 5-HT2A receptor. drugdiscoverytrends.comcybin.comgoogle.com Specifically, the potency of O-acetylated tryptamines at the 5-HT2A receptor is about 10- to 20-fold weaker than their 4-hydroxy counterparts. cybin.comgoogle.com
Despite this decrease in in vitro potency, O-acetylation does not appear to significantly alter the efficacy of these compounds as 5-HT2A receptor agonists. cybin.comgoogle.com Most of the tested 4-hydroxy and 4-acetoxy tryptamines behave as highly efficacious agonists, with some O-acetylated compounds like 4-AcO-DMT showing slightly reduced, but still substantial, efficacy. cybin.comgoogle.com
| Compound | Potency (EC50 in nM) |
|---|---|
| 4-Hydroxy Tryptamines | ~1-10 |
| 4-Acetoxy Tryptamines | ~10-200 (10- to 20-fold weaker) |
Influence of N,N-Dialkyl Substitutions on Pharmacological Activity
The nature of the alkyl groups attached to the nitrogen atom of the tryptamine (B22526) side chain also plays a significant role in the pharmacological activity of these compounds. drugdiscoverytrends.comcybin.comgoogle.com Studies have systematically varied these N,N-dialkyl substituents to investigate their impact on potency.
A general trend observed is that as the size of the N-alkyl groups increases, the potency in vivo tends to decrease. cybin.comgoogle.com For instance, in the 4-hydroxytryptamine (B1209533) series with symmetrical alkyl chains, the order of potency is psilocin (N,N-dimethyl) > 4-HO-DET (N,N-diethyl) > 4-HO-DPT (N,N-dipropyl) > 4-HO-DIPT (N,N-diisopropyl). cybin.comgoogle.com A similar relationship is seen with asymmetrical alkyl substituents. cybin.comgoogle.com This suggests that steric hindrance at the nitrogen atom can negatively impact the compound's ability to effectively interact with its target receptors.
| Compound | ED50 (µmol/kg) |
|---|---|
| Psilocin (4-HO-DMT) | 0.81 |
| 4-HO-MET | 0.65 |
| 4-HO-DET | 1.56 |
| 4-HO-MPT | 1.92 |
| 4-HO-DPT | 2.47 |
| 4-HO-MIPT | 2.97 |
| 4-HO-DIPT | 3.46 |
Correlation of In Vitro Receptor Activity with In Vivo Behavioral Proxies (e.g., Head-twitch Response)
The head-twitch response (HTR) in rodents is a widely used behavioral proxy for the hallucinogenic effects of serotonergic drugs in humans, as it is mediated by the activation of 5-HT2A receptors. google.comcybin.comgoogle.com Interestingly, while O-acetylation significantly reduces in vitro potency at the 5-HT2A receptor, it has little effect on the potency to induce the HTR in vivo. drugdiscoverytrends.comcybin.comgoogle.com This discrepancy strongly supports the hypothesis that O-acetylated tryptamines like O-acetylpsilocin are prodrugs that are rapidly deacetylated to their more potent 4-hydroxy forms in the body. cybin.comgoogle.com
The time course of the HTR is also similar for both 4-hydroxy and 4-acetoxy tryptamines, with the maximal response typically occurring within the first 10 minutes after administration. cybin.comgoogle.com However, the duration of action can vary depending on the specific N,N-dialkyl substituents. cybin.comgoogle.com For example, 4-HO-DIPT and 4-AcO-DIPT tend to have longer-lasting effects compared to 4-HO-DPT and 4-AcO-DPT. cybin.comgoogle.com
Metabolism and Biotransformation Pathways of O Acetylpsilocin in Research Models
Identification of Phase I Metabolites (e.g., Hydrolysis, Hydroxylation, N-Demethylation, Oxidation)
Phase I metabolism of O-acetylpsilocin involves several key biotransformations. In vitro studies using human liver microsomes have identified multiple Phase I metabolites. nih.govresearchgate.net The primary reactions include hydrolysis, hydroxylation, N-demethylation, and oxidation. nih.govresearchgate.netresearchgate.net
The most significant and abundant metabolic pathway is the hydrolysis of the acetyl group, which rapidly converts O-acetylpsilocin into its pharmacologically active metabolite, psilocin. nih.govresearchgate.netresearchgate.net This deacetylation is a crucial first step in its bioactivation.
Following hydrolysis to psilocin, further Phase I metabolism occurs. These subsequent pathways are analogous to the metabolism of psilocin itself and include:
Oxidation: Monoamine oxidase A (MAO-A) catalyzes the oxidative deamination of psilocin to form an intermediate, 4-hydroxyindole-3-acetaldehyde (4-HIA). researchgate.netnih.gov This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) and aldehyde oxidase (AO) to produce 4-hydroxyindole-3-acetic acid (4-HIAA). researchgate.netnih.gov
Hydroxylation: Studies have reported mono- and di-hydroxylation on the indole (B1671886) core of related tryptamines, suggesting this is a possible metabolic route for O-acetylpsilocin and its primary metabolite, psilocin. tandfonline.com
N-Demethylation: The removal of methyl groups from the N,N-dimethylaminoethyl side chain is another identified pathway. nih.govresearchgate.net For psilocin, this can result in the formation of norpsilocin (N-methyl-4-hydroxytryptamine). frontiersin.org
An in vitro study utilizing pooled human liver microsomes identified a total of twelve distinct Phase I metabolites of O-acetylpsilocin, arising from combinations of these reactions. nih.govresearchgate.net
| Metabolic Reaction | Description | Primary Metabolite(s) | Source(s) |
|---|---|---|---|
| Hydrolysis (Deacetylation) | Cleavage of the acetyl ester group. This is the primary initial metabolic step. | Psilocin | nih.govresearchgate.netresearchgate.net |
| Oxidation | Occurs after hydrolysis to psilocin. Involves oxidative deamination. | 4-hydroxyindole-3-acetaldehyde (4-HIA), 4-hydroxyindole-3-acetic acid (4-HIAA) | researchgate.netnih.gov |
| Hydroxylation | Addition of a hydroxyl group, typically to the indole ring. | Hydroxylated derivatives | nih.govresearchgate.nettandfonline.com |
| N-Demethylation | Removal of one or both methyl groups from the terminal amine. | Norpsilocin | nih.govresearchgate.netfrontiersin.org |
Characterization of Phase II Metabolites (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For O-acetylpsilocin and its primary metabolite, psilocin, the principal Phase II pathway is glucuronidation. nih.govresearchgate.net
After O-acetylpsilocin is hydrolyzed to psilocin, the phenolic hydroxyl group of psilocin is a primary target for conjugation. nih.gov The major metabolite formed is psilocin-O-glucuronide. researchgate.netfrontiersin.orgsci-hub.se This metabolite is found in significant quantities in urine and plasma, with studies showing that plasma concentrations of conjugated psilocin can be four to six times higher than that of free psilocin. frontiersin.orgresearchgate.net In vitro studies with O-acetylpsilocin have confirmed the formation of three Phase II metabolites, which are products of conjugation with glucuronic acid. nih.govresearchgate.netresearchgate.net
Enzymatic Pathways Involved in O-Acetylpsilocin Metabolism (e.g., Esterase Enzymes, Cytochrome P450)
The biotransformation of O-acetylpsilocin is mediated by several key enzyme systems.
Esterase Enzymes: The initial and critical step of converting the prodrug O-acetylpsilocin to the active psilocin is accomplished through deacetylation. wikipedia.org This hydrolysis reaction is catalyzed by esterase enzymes present in the liver and other tissues during first-pass metabolism. wikipedia.org
Monoamine Oxidase (MAO): Following the conversion to psilocin, MAO-A plays a significant role in its Phase I metabolism. researchgate.netnih.govfrontiersin.org MAO-A is responsible for the oxidative deamination pathway that leads to the formation of 4-HIAA. nih.gov Research indicates that MAO-A-mediated clearance is the primary contributor to the Phase I metabolism of psilocin. nih.gov
Cytochrome P450 (CYP) Enzymes: While MAO-A is primary, the CYP450 superfamily of enzymes also contributes to psilocin metabolism, albeit to a lesser extent. researchgate.netwikipedia.org In vitro studies have specifically implicated CYP2D6 and CYP3A4 in the metabolism of psilocin. frontiersin.orgmdpi.comnih.gov These enzymes can contribute to oxidative and demethylation reactions. frontiersin.orgmdpi.com
UDP-Glucuronosyltransferases (UGTs): This family of enzymes is responsible for the major Phase II reaction of glucuronidation. nih.gov Specifically, UGT1A10, which is highly expressed in the small intestine, and UGT1A9, which is abundant in the liver, have been identified as the main enzymes responsible for the glucuronidation of psilocin to form psilocin-O-glucuronide. nih.govsci-hub.sewikipedia.orgnih.gov
| Enzyme/Enzyme Family | Metabolic Step | Substrate | Source(s) |
|---|---|---|---|
| Esterases | Phase I (Hydrolysis/Deacetylation) | O-Acetylpsilocin | wikipedia.org |
| Monoamine Oxidase A (MAO-A) | Phase I (Oxidation) | Psilocin | researchgate.netnih.govfrontiersin.org |
| Cytochrome P450 (CYP2D6, CYP3A4) | Phase I (Oxidation, N-Demethylation) | Psilocin | frontiersin.orgmdpi.comnih.gov |
| UDP-Glucuronosyltransferases (UGT1A9, UGT1A10) | Phase II (Glucuronidation) | Psilocin | nih.govsci-hub.sewikipedia.orgnih.gov |
Role of Deuteration in Metabolic Pathway Elucidation and Internal Standard Applications
The specific compound , O-Acetylpsilocin-d4 Fumarate (B1241708), is a deuterated isotopologue of O-acetylpsilocin. nih.govpharmaffiliates.com Deuterium (B1214612) (d) is a stable, non-radioactive isotope of hydrogen. In O-Acetylpsilocin-d4, four hydrogen atoms on the ethylamine (B1201723) side chain have been replaced with deuterium atoms. nih.gov
This isotopic labeling serves a critical purpose in analytical chemistry, particularly in quantitative analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsciex.com Deuterated compounds, such as O-Acetylpsilocin-d4 Fumarate, are ideal for use as internal standards (IS). nih.govclpmag.commdpi.com
An internal standard is a known quantity of a substance added to an unknown sample to aid in the quantification of an analyte. Because a deuterated standard is chemically identical to the non-deuterated analyte, it behaves almost identically during sample extraction, derivatization, and chromatographic separation. nih.gov However, it is distinguishable by its higher mass in the mass spectrometer. By comparing the detector response of the analyte to that of the known quantity of the deuterated internal standard, analysts can correct for any loss of analyte during sample preparation or variations in instrument response, leading to highly accurate and precise quantification. nih.govsciex.com The use of stable isotope-labeled internal standards is considered the gold standard for quantitative bioanalytical mass spectrometry.
Metabolic Biomarker Discovery in Pre-clinical Research
The identification of unique metabolites is crucial for developing new analytical methods to confirm the consumption of a specific substance. In the context of O-acetylpsilocin, preclinical in vitro research has focused on identifying metabolites that could serve as specific biomarkers. nih.govresearchgate.net
While psilocin and its glucuronide are major metabolites, their presence could also indicate the consumption of psilocybin. Therefore, identifying a metabolite unique to the metabolism of O-acetylpsilocin is of forensic and clinical interest. Research based on incubations with human liver microsomes has proposed the beta-hydroxylation metabolite of O-acetylpsilocin as a potential specific biomarker. nih.govresearchgate.netresearchgate.net The detection of this specific hydroxylated metabolite could provide a more definitive confirmation that O-acetylpsilocin, rather than another psilocin prodrug, was consumed. nih.govresearchgate.net
Table of Compounds
| Compound Name | Abbreviation / Synonym(s) |
|---|---|
| O-Acetylpsilocin | 4-AcO-DMT, Psilacetin |
| O-Acetylpsilocin-d4 Fumarate | - |
| Psilocin | 4-HO-DMT |
| Psilocybin | 4-PO-DMT |
| 4-hydroxyindole-3-acetaldehyde | 4-HIA |
| 4-hydroxyindole-3-acetic acid | 4-HIAA |
| Norpsilocin | N-methyl-4-hydroxytryptamine |
| Psilocin-O-glucuronide | - |
Advanced Research Applications and Future Directions for O Acetylpsilocin D4fumarate
Applications in Neuropharmacological Research Methodologies and Receptor Target Engagement Studies
O-Acetylpsilocin-d4 fumarate (B1241708) serves as a crucial tool in neuropharmacological research, primarily due to its nature as a labeled prodrug of psilocin. pharmaffiliates.com Upon administration, it is metabolized to psilocin, which then interacts with various serotonin (B10506) receptors in the brain, most notably the 5-HT2A receptor. acs.org This interaction is believed to be the primary mechanism behind the psychoactive effects of psilocybin and related compounds. acs.orgnih.gov
The deuteration of O-acetylpsilocin allows researchers to trace the molecule and its metabolites within biological systems with greater precision using techniques like mass spectrometry. unibestpharm.com This is particularly useful in receptor target engagement studies, where the goal is to understand how a drug binds to its intended target and to what extent. By using the deuterated form, researchers can more accurately quantify the amount of psilocin derived from the administered compound that is bound to specific receptors in the brain. nih.gov This aids in elucidating the dose-dependent relationship between receptor occupancy and pharmacological effects.
Studies have shown that O-acetylpsilocin itself displays affinity for several serotonin receptor subtypes, including 5-HT2A, 5-HT2B, and 5-HT2C. acs.orgacs.org The use of its deuterated analog can help to further refine our understanding of these interactions and the downstream signaling pathways they activate. acs.orgnih.gov
Development of Novel Research Tools and Probes for Mechanistic Investigations
The synthesis of O-acetylpsilocin-d4 fumarate is an example of the development of novel research tools for mechanistic investigations into the effects of psychedelic compounds. ontosight.aicybin.com Deuterated compounds like this are specifically designed to have altered pharmacokinetic profiles compared to their non-deuterated counterparts. cybin.comnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down the rate of metabolism at the deuterated positions. unibestpharm.com
This property is being leveraged to develop new chemical entities with potentially improved therapeutic characteristics, such as a faster onset of action, reduced inter-patient variability, and a shorter duration of effects. cybin.compcori.org For instance, the company Cybin is developing a deuterated psilocybin analog, CYB003, with the aim of creating a more predictable and manageable clinical experience. cybin.commedpath.compsychedelichealth.co.uk While O-acetylpsilocin-d4 fumarate is primarily a research tool, the principles behind its design inform the development of such novel therapeutics.
The ability to precisely track the metabolic fate of O-acetylpsilocin-d4 fumarate also makes it an invaluable probe for studying the enzymes involved in its conversion to psilocin. wikipedia.orgresearchgate.net Understanding these metabolic pathways is crucial for predicting drug-drug interactions and individual differences in response.
Unexplored Mechanistic Pathways in Experimental Systems
While the primary mechanism of action of psilocin is thought to be through the 5-HT2A receptor, there is still much to learn about the full scope of its effects. nih.govnih.gov O-Acetylpsilocin-d4 fumarate can be instrumental in exploring these less-understood pathways in experimental systems. For example, research suggests that psilocin interacts with a range of other serotonin receptors, and the functional consequences of these interactions are not yet fully characterized. acs.orgnih.gov
Gaps in Current Pre-clinical Research and Future Avenues
Despite the growing interest in psychedelic research, there remain significant gaps in our understanding, particularly at the preclinical level. nih.govcybin.comnih.gov While compounds like O-acetylpsilocin are often used as substitutes for psilocybin in preclinical studies due to easier synthesis, more direct comparative studies are needed to fully validate this approach. researchgate.net
Future preclinical research should focus on:
Direct Head-to-Head Comparisons: Systematically comparing the pharmacokinetics and pharmacodynamics of O-acetylpsilocin-d4 fumarate with both psilocybin and non-deuterated O-acetylpsilocin to fully understand the effects of deuteration and the acetyl group.
Long-Term Effects: Investigating the long-term neurobiological changes induced by these compounds, including effects on gene expression, neurogenesis, and synaptic plasticity. nih.gov
Expanded Receptor Profiling: A more comprehensive characterization of the binding affinities and functional activities of O-acetylpsilocin and its metabolites at a wider range of receptors.
Development of More Specific Probes: The creation of deuterated or radiolabeled ligands with higher selectivity for specific serotonin receptor subtypes to better dissect their individual roles.
Addressing these gaps will provide a more complete picture of the pharmacology of O-acetylpsilocin-d4 fumarate and its potential as a research tool and a precursor to novel therapeutics.
Methodological Advancements in Deuterated Compound Research
The use of deuterium (B1214612) in drug discovery and research has seen significant advancements in recent years. nih.govresearchgate.net Initially used to improve the metabolic stability of drugs, the applications of deuteration have expanded to include enhancing efficacy and safety profiles. unibestpharm.com
Key methodological advancements relevant to research with compounds like O-acetylpsilocin-d4 fumarate include:
Improved Analytical Techniques: Advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy allow for more sensitive and precise detection and quantification of deuterated compounds and their metabolites in biological samples. nih.gov
Site-Specific Deuteration: Modern synthetic chemistry techniques enable the precise placement of deuterium atoms at specific molecular positions, allowing researchers to probe the metabolic fate at particular sites. researchgate.net
Predictive Modeling: Computational models are being developed to better predict the effects of deuteration on a molecule's pharmacokinetic and pharmacodynamic properties, aiding in the rational design of new deuterated compounds.
These advancements are paving the way for more sophisticated preclinical and clinical studies using deuterated compounds, ultimately leading to a deeper understanding of drug action and the development of safer and more effective medicines. nih.gov
Q & A
Q. Q1. What validated methods are recommended for synthesizing and characterizing O-AcetylPsilocin-d4Fumarate?
Methodological Answer: Synthesis should follow deuterated analog protocols, where isotopic labeling (deuterium at four positions) is achieved via acetylation of psilocin precursors under controlled anhydrous conditions. Characterization requires:
- NMR spectroscopy (¹H, ¹³C, and ²H-NMR) to confirm deuterium incorporation and structural integrity.
- High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) to verify purity (>98%) and isotopic enrichment.
- Fumarate salt formation should be validated via X-ray crystallography or differential scanning calorimetry (DSC) to confirm stoichiometry .
Q. Q2. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies using ICH guidelines (Q1A):
- Store samples at 25°C/60% RH (long-term), 40°C/75% RH (accelerated), and light-exposed conditions.
- Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months).
- Quantify decomposition products (e.g., free psilocin) using validated calibration curves.
- Use Arrhenius modeling to predict shelf-life, ensuring deuterium retention is confirmed via MS/MS fragmentation .
Advanced Research: Pharmacokinetic and Metabolic Profiling
Q. Q3. How can conflicting pharmacokinetic data for this compound in rodent models be resolved?
Methodological Answer: Contradictions in bioavailability studies often arise from:
- Interspecies metabolic differences : Use knockout rodent models (e.g., CYP2D6-deficient) to isolate enzymatic pathways.
- Sample preparation : Employ solid-phase extraction (SPE) with deuterated internal standards (e.g., psilocin-d10) to minimize matrix effects.
- Temporal sampling : Collect plasma at 5, 15, 30, 60, 120-min intervals post-administration to capture rapid deacetylation kinetics.
- Data normalization : Apply compartmental modeling (e.g., NONMEM) to account for inter-individual variability .
Q. Q4. What in vitro assays are optimal for elucidating the neuropharmacological mechanisms of this compound?
Methodological Answer:
- Receptor binding assays : Use radioligand displacement (³H-LSD for 5-HT2A) in transfected HEK293 cells, comparing affinity (Ki) to non-deuterated analogs.
- Functional selectivity : Measure β-arrestin recruitment vs. G-protein activation via BRET/TR-FRET assays.
- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify O-acetylpsilocin hydrolysis via LC-MS/MS.
- Cross-species comparisons : Include primate-derived neuronal cultures to assess translational relevance .
Experimental Design and Data Interpretation
Q. Q5. How can researchers design a robust study to evaluate the entourage effect of this compound in combination with other psychedelics?
Methodological Answer: Adopt a factorial design:
- Variables : Dose (low/high), co-administered compounds (e.g., psilocybin), and deuterium retention status.
- Outcome measures : fMRI-based functional connectivity changes in default mode network (DMN).
- Controls : Include deuterated vs. non-deuterated analogs to isolate isotopic effects.
- Statistical analysis : Use mixed-effects models to account for repeated measures and inter-subject variability .
Q. Q6. What strategies mitigate bias in behavioral studies involving this compound?
Methodological Answer:
- Blinding : Use double-blind, placebo-controlled designs with active placebos (e.g., niacin) to match subjective effects.
- Randomization : Stratify participants by baseline trait anxiety (STAI scores) to ensure balanced groups.
- Outcome standardization : Adopt NIH guidelines for psychedelic research, including validated scales like Mystical Experience Questionnaire (MEQ-30).
- Data transparency : Preregister protocols on platforms like Open Science Framework (OSF) and share raw data via repositories .
Regulatory and Ethical Considerations
Q. Q7. How should researchers address ethical challenges in human trials with this compound?
Methodological Answer:
- Ethics approval : Submit to institutional review boards (IRBs) with DEA/FDA oversight for Schedule I substances.
- Informed consent : Include detailed disclosures on hallucinogenic risks and long-term follow-up plans.
- Risk mitigation : Employ medical monitoring (e.g., ECG for QT prolongation) and crisis intervention-trained staff.
- Compliance : Adhere to FDA’s Guidance for Industry: Psychedelic Drug Development (2023) and ICH GCP standards .
Q. Q8. What analytical criteria ensure compliance with pharmacopeial standards for this compound?
Methodological Answer:
- Identity testing : Match IR spectra (USP 〈197F〉) and retention times (HPLC) to USP reference standards.
- Impurity profiling : Quantify related substances (e.g., psilocin, fumaric acid) per ICH Q3A/B thresholds.
- Residual solvents : Use GC-MS to enforce ICH Q3C limits for acetonitrile (≤410 ppm).
- Documentation : Maintain ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate) for audit trails .
Advanced Data Analysis
Q. Q9. How can machine learning resolve metabolomic dataset contradictions for this compound?
Methodological Answer:
- Feature selection : Apply LASSO regression to prioritize metabolites correlated with deuterium retention.
- Cluster analysis : Use t-SNE or UMAP to visualize batch effects or interspecies variability.
- Validation : Cross-validate models with independent cohorts and SHAP values to interpret feature importance.
- Tools : Leverage platforms like MetaboAnalyst 6.0 or XCMS Online for pathway enrichment analysis .
Q. Q10. What statistical approaches are suitable for longitudinal neuroimaging studies involving this compound?
Methodological Answer:
- Multilevel modeling : Account for nested data (e.g., repeated scans within subjects) using Bayesian hierarchical models.
- Network-based statistics (NBS) : Identify significant connectivity changes in fMRI data with family-wise error correction.
- Power analysis : Use G*Power to determine sample sizes based on effect sizes from pilot deuterium-labeling studies.
- Reproducibility : Share analysis pipelines via GitHub/Binder for open peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
